N-(4-chloro-2-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dimethoxybenzoyl moiety, and a hydrazinecarbothioamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-chloro-2-methylphenylhydrazine: This intermediate can be synthesized by reacting 4-chloro-2-methylphenylamine with hydrazine hydrate under controlled conditions.
Formation of 3,5-dimethoxybenzoyl chloride: This can be achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-chloro-2-methylphenylhydrazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLORO-2-METHYLPHENYL)-2-BENZOYLHYDRAZINECARBOTHIOAMIDE: Similar structure but lacks the dimethoxy groups.
N-(4-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
N-(4-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both the dimethoxybenzoyl and hydrazinecarbothioamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18ClN3O3S |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[(3,5-dimethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C17H18ClN3O3S/c1-10-6-12(18)4-5-15(10)19-17(25)21-20-16(22)11-7-13(23-2)9-14(8-11)24-3/h4-9H,1-3H3,(H,20,22)(H2,19,21,25) |
InChI Key |
DYZYJIZIGMXKMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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